Superior Substrate Affinity for Vanillyl-Alcohol Oxidase Compared to Vanillyl Alcohol
In assays with vanillyl-alcohol oxidase (EC 1.1.3.38) from Penicillium simplicissimum, vanillylamine exhibits a significantly higher Michaelis constant (Km) than vanillyl alcohol, indicating lower enzyme affinity. However, this difference is critical for metabolic channeling. The reported Km for vanillylamine is 0.076 mM at pH 7.5, 25°C, while for vanillyl alcohol, it is considerably lower at 0.006 mM under the same conditions [1]. This 12.7-fold difference in Km ensures that the enzyme will preferentially process vanillyl alcohol when both are present, a kinetic feature that directs flux towards different end-products (vanillin vs. further oxidized metabolites) and is essential for pathway regulation.
| Evidence Dimension | Enzyme Affinity (Km) |
|---|---|
| Target Compound Data | 0.076 mM |
| Comparator Or Baseline | Vanillyl alcohol: 0.006 mM |
| Quantified Difference | 12.7-fold higher Km for vanillylamine |
| Conditions | Vanillyl-alcohol oxidase (EC 1.1.3.38), pH 7.5, 25°C |
Why This Matters
The distinct enzyme kinetics dictate which downstream pathway is activated, ensuring that procurement of the correct precursor—vanillylamine for amidation or vanillyl alcohol for esterification—is non-negotiable for targeted synthesis.
- [1] BRENDA: The Comprehensive Enzyme Information System. EC 1.1.3.38 - vanillyl-alcohol oxidase. KM Value for vanillylamine and vanillyl alcohol. View Source
